molecular formula C14H10O B1665570 Anthrone CAS No. 90-44-8

Anthrone

Cat. No. B1665570
CAS RN: 90-44-8
M. Wt: 194.23 g/mol
InChI Key: RJGDLRCDCYRQOQ-UHFFFAOYSA-N
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Patent
US06214847B1

Procedure details

10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (I) Two solutions are prepared. For one, 1.0 M lithium t-butoxide in THF (1.00 L, 1.00 mol) was added to a solution of anthrone (70.0 g, 0.36 mol) in THF (0.70 L) at 15-30° C. to form lithio anthrone. The second solution was prepared by mixing sodium iodide (45.0 g, 0.30 mol) VI-i (150.0 g, 0.73 mol) and THF (1.60 L) at 40° C. for 3 h to form a mixture of VI-i/VII-i. The lithio anthrone solution was added dropwise over 100 min at 40-50° C. to the iodide/mesylate solution. The reaction was aged for 1 h (the HPLC peak area of VII-i was <1%). The solution was washed with saturated aqueous brine (2×0.90 L). Volatiles were removed in vacuo and the residue was diluted with toluene (1.3 L). The solution was heated to 100° C., cooled to 90° C. and stirred with basic alumina (120 g) for 30 min. The solution was filtered through a Celite pad, concentrated by atmospheric distillation to 500 mL and cooled to 25° C. to crystallize I. Further crystallization was induced by the dropwise addition of n-heptane (0.60 L) followed by cooling to 0° C. for 2 h. The crystals were collected by filtration, washed with n-heptane (0.2 L) and dried at 60° C. in vacuo to yield 121 g of I (75% yield from anthrone, 92 HPLC wt % purity versus a reference standard).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
lithio anthrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
iodide mesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[I-].[Na+].[Li][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][C:8]=2[CH:7]=[CH:6][CH:5]=1.[I-].S([O-])(=O)(=O)C>C1COCC1>[CH:14]1[C:15]2[C:16](=[O:18])[C:17]3[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH2:9][C:10]=2[CH:11]=[CH:12][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1.6 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithio anthrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
Name
iodide mesylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].S(C)(=O)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred with basic alumina (120 g) for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The second solution was prepared
CUSTOM
Type
CUSTOM
Details
to form
ADDITION
Type
ADDITION
Details
a mixture of VI-i/VII-i
WASH
Type
WASH
Details
The solution was washed with saturated aqueous brine (2×0.90 L)
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with toluene (1.3 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 90° C.
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by atmospheric distillation to 500 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
to crystallize I
CUSTOM
Type
CUSTOM
Details
Further crystallization
ADDITION
Type
ADDITION
Details
was induced by the dropwise addition of n-heptane (0.60 L)
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with n-heptane (0.2 L)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.